CaCCinh-A01 vs. NPPB in a Validated High-Throughput Screening (HTS) Assay: A 6-Fold Superior Potency in Inhibiting TMEM16A-Mediated Cl- Flux
In a validated atomic absorption spectroscopy (AAS)-based high-throughput screening (HTS) assay designed to identify CaCC modulators, CaCCinh-A01 demonstrated a 6.2-fold higher potency compared to the classic chloride channel blocker NPPB. Both compounds achieved complete inhibition of TMEM16A-mediated chloride flux at 300 μmol L-1 [1].
| Evidence Dimension | Inhibition of TMEM16A-mediated Cl- flux (IC50) |
|---|---|
| Target Compound Data | IC50 = 6.35 ± 0.27 μmol L-1 |
| Comparator Or Baseline | NPPB: IC50 = 39.35 ± 4.72 μmol L-1 |
| Quantified Difference | 6.2-fold lower IC50 for CaCCinh-A01 |
| Conditions | CHO cells stably expressing TMEM16A; assay measured Cl- flux indirectly via Ag+ precipitation. |
Why This Matters
For HTS-driven drug discovery programs, this ~6-fold higher potency in a direct head-to-head comparison translates to significantly lower compound usage, reduced cost per screen, and a wider therapeutic window for follow-up studies.
- [1] Jin, B. J., et al. (2014). Development and validation of HTS assay for screening the calcium-activated chloride channel modulators in TMEM16A stably expressed CHO cells. Analytical and Bioanalytical Chemistry. https://doi.org/10.1007/s00216-014-7705-z View Source
